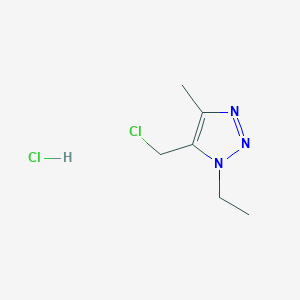

5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride

Description

5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride (CAS: 1909309-17-6) is a halogenated triazole derivative with the molecular formula C₆H₁₁Cl₂N₃ and a molecular weight of 196.07 g/mol . Structurally, it features a 1,2,3-triazole core substituted with a chloromethyl group at position 5, an ethyl group at position 1, and a methyl group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(chloromethyl)-1-ethyl-4-methyltriazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-3-10-6(4-7)5(2)8-9-10;/h3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDVPJQSEQSYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:

Reactants: Azide and alkyne

Catalyst: Copper(I) iodide (CuI)

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to 60°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, room temperature to 80°C.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane (DCM), room temperature.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), solvents like THF, low temperatures (-10°C to 0°C).

Major Products

Substitution: Formation of substituted triazoles.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

Scientific Research Applications

1. Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties. 5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride has been studied for its potential effectiveness against various fungal pathogens. Its mechanism may involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed promising antifungal activity against Candida albicans and Aspergillus fumigatus. The compound's structural modifications led to enhanced potency compared to traditional antifungal agents .

2. Pharmaceutical Development

The compound is being explored for its potential use in drug development, particularly in synthesizing new therapeutic agents. Its ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry.

Case Study : A recent investigation focused on synthesizing novel triazole derivatives for anticancer applications. The study highlighted the compound's role in creating a library of compounds that exhibited cytotoxic effects against various cancer cell lines .

Agrochemical Applications

1. Herbicides and Pesticides

This compound is also being evaluated for its potential as an agrochemical agent. Its chemical structure allows it to interact with specific biological pathways in plants and pests.

Case Study : Research published in Pest Management Science detailed the efficacy of triazole compounds as herbicides. The study found that certain derivatives could inhibit plant growth by disrupting hormone signaling pathways, suggesting a new approach to weed management .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride depends on its application. In medicinal chemistry, it may inhibit specific enzymes or interact with biological targets such as DNA or proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varied Substituent Positions and Functional Groups

5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole Hydrochloride

- Molecular Formula : C₅H₈Cl₂N₃

- Molecular Weight : ~181.05 g/mol (estimated)

- Key Differences : The 1-position substituent is methyl instead of ethyl, reducing steric bulk and lipophilicity.

- Applications : Widely used as a building block in drug discovery due to its compact structure .

4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole Hydrochloride

- Molecular Formula : C₅H₈Cl₂N₃

- Molecular Weight : ~181.05 g/mol

- Key Differences : Chloromethyl group at position 4 instead of 3. This positional isomer may exhibit altered reactivity in nucleophilic substitutions .

5-(Chloromethyl)-1-methyl-3-phenyl-1H-1,2,4-triazole Hydrochloride

- Molecular Formula : C₁₀H₁₂Cl₂N₄

- Molecular Weight : 244.1 g/mol

- Key Differences: Ring Type: 1,2,4-triazole instead of 1,2,3-triazole, altering electronic properties.

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride

Heterocyclic Analogues with Chloromethyl Substituents

5-(Chloromethyl)-4-methyl-1,3-oxazole Hydrochloride

- Molecular Formula: C₅H₇Cl₂NO

- Molecular Weight : 168.02 g/mol

- Key Differences : Oxazole ring (one oxygen atom) instead of triazole, reducing nitrogen content and altering electronic properties. This may affect stability and reactivity in cross-coupling reactions .

4-(Chloromethyl)-5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole Hydrochloride

Structural and Functional Comparison Table

Key Research Findings

- Substituent Position Effects : Chloromethyl placement at position 5 (vs. 3 or 4) in triazoles enhances electrophilicity, facilitating nucleophilic substitutions .

- Ring-Type Influence : 1,2,3-Triazoles generally exhibit higher thermal stability compared to 1,2,4-triazoles due to resonance effects .

- Synthetic Utility : Compounds like 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride are synthesized via efficient one-pot methods, reducing production costs .

Biological Activity

5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride is a synthetic compound that belongs to the triazole class of heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound can be synthesized through the Huisgen cycloaddition reaction between an azide and an alkyne, typically catalyzed by copper(I) ions. The general reaction conditions include:

- Reactants : Azide and alkyne

- Catalyst : Copper(I) iodide (CuI)

- Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

- Temperature : Room temperature to 60°C

- Time : 12-24 hours .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains such as Escherichia coli and Staphylococcus aureus . The chloromethyl group enhances its reactivity towards nucleophilic sites in microbial enzymes, leading to the disruption of essential metabolic processes.

Antifungal Activity

The compound is also being investigated for its antifungal properties. Triazole derivatives are known for their ability to inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. This mechanism makes triazoles effective against fungal pathogens .

Anticancer Activity

This compound has shown promise in anticancer research. Studies have demonstrated its potential to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as a thymidylate synthase inhibitor, which is a target in chemotherapy due to its role in DNA synthesis . In vitro studies have reported that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction leads to the inhibition of enzymatic activity and disruption of vital cellular functions. The chloromethyl group plays a crucial role in this mechanism by facilitating these interactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is valuable to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(Bromomethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole | Bromomethyl Triazole | Antimicrobial |

| 5-(Hydroxymethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole | Hydroxymethyl Triazole | Antifungal |

| 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole | Chloromethyl Triazole | Anticancer |

The presence of the chloromethyl group in 5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole distinguishes it from other triazoles by enhancing its reactivity and potential for further functionalization .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of triazole derivatives in various biological assays:

- Anticancer Efficacy : A study reported that triazole derivatives exhibited IC50 values as low as 2.6 μM against HCT116 cancer cells .

- Antimicrobial Testing : Compounds derived from triazoles showed good inhibition rates against E. coli and S. aureus, highlighting their potential as antibacterial agents .

- Inhibition Studies : Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in disease pathways .

Q & A

Basic: What are the optimized synthetic routes for 5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride?

Methodological Answer:

- Step 1: Precursor Selection

Start with 1-ethyl-4-methyl-1H-1,2,3-triazole as the core structure. Introduce the chloromethyl group via nucleophilic substitution or alkylation reactions using chloromethylating agents (e.g., chloromethyl ethers or chloroformates) under anhydrous conditions . - Step 2: Reaction Optimization

Use a factorial design approach to test variables (temperature, solvent polarity, catalyst type). For example, acetonitrile as a solvent at 60–80°C with a Lewis acid catalyst (e.g., ZnCl₂) improves yield . - Step 3: Purification

Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the hydrochloride salt. Confirm purity via HPLC (>95%) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use ¹H/¹³C NMR to confirm substitution patterns. For example, the chloromethyl proton appears as a triplet at δ 4.5–5.0 ppm, while the ethyl group shows characteristic splitting . - Infrared (IR) Spectroscopy:

Identify C-Cl stretching vibrations at 600–800 cm⁻¹ and triazole ring vibrations near 1500 cm⁻¹ . - Mass Spectrometry (HRMS):

Electrospray ionization (ESI) in positive mode detects the [M+H]⁺ ion. Compare experimental m/z with theoretical values (e.g., C₆H₁₁ClN₃·HCl: calc. 210.05, found 210.03) .

Advanced: How can computational methods predict reactivity in catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT):

Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For instance, the chloromethyl group exhibits high electrophilicity (LUMO ≈ -1.5 eV) . - Reaction Path Sampling:

Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states in alkylation reactions. Compare activation energies of competing pathways . - Machine Learning Integration:

Train models on existing triazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies:

Design experiments at pH 2–12 (buffered solutions) and monitor degradation via HPLC at 25°C and 40°C. Note accelerated hydrolysis at pH > 10 due to chloride displacement . - Statistical Analysis:

Apply ANOVA to identify significant factors (pH, temperature) and interactions. Use Tukey’s HSD test to compare degradation rates across conditions . - Mechanistic Probes:

Characterize degradation products via LC-MS to distinguish hydrolysis pathways (e.g., triazole ring opening vs. side-chain cleavage) .

Advanced: What experimental designs are suitable for studying its role in cross-coupling reactions?

Methodological Answer:

- Central Composite Design (CCD):

Vary catalyst loading (0.5–2.0 mol%), temperature (70–110°C), and solvent polarity (toluene to DMF). Measure yield and selectivity as responses . - In Situ Monitoring:

Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., Pd-triazole complexes) . - Kinetic Profiling:

Perform time-resolved sampling to construct rate laws. Compare Arrhenius parameters (Eₐ, A) with computational predictions .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE):

Wear nitrile gloves (tested per EN 374), chemical goggles, and lab coats. Use fume hoods for weighing and reactions . - Spill Management:

Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent HCl gas release . - Storage:

Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption and oxidation .

Advanced: How to evaluate its potential as a carbonic anhydrase inhibitor?

Methodological Answer:

- Molecular Docking:

Use AutoDock Vina to model binding to human carbonic anhydrase IX (PDB: 3IAI). Prioritize poses with sulfonamide-mimicking triazole interactions . - Kinetic Assays:

Measure IC₅₀ values via stopped-flow spectroscopy (CO₂ hydration assay). Compare with acetazolamide controls . - Selectivity Profiling:

Test against isoforms (CA I, II, IV) using thermal shift assays. Correlate ΔTₘ values with computational binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.